5-[(4-Acetylphenoxy)methyl]-2-furoic acid 5-[(4-Acetylphenoxy)methyl]-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 832740-35-9
VCID: VC5422160
InChI: InChI=1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17)
SMILES: CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Molecular Formula: C14H12O5
Molecular Weight: 260.245

5-[(4-Acetylphenoxy)methyl]-2-furoic acid

CAS No.: 832740-35-9

Cat. No.: VC5422160

Molecular Formula: C14H12O5

Molecular Weight: 260.245

* For research use only. Not for human or veterinary use.

5-[(4-Acetylphenoxy)methyl]-2-furoic acid - 832740-35-9

Specification

CAS No. 832740-35-9
Molecular Formula C14H12O5
Molecular Weight 260.245
IUPAC Name 5-[(4-acetylphenoxy)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Standard InChI Key LVRXELBJNRHQLM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a furan ring substituted at the 2-position with a carboxylic acid group (COOH-\text{COOH}) and at the 5-position with a [(4acetylphenoxy)methyl][(4-\text{acetylphenoxy})\text{methyl}] side chain. Key structural features include:

  • Furan core: A five-membered aromatic oxygen heterocycle.

  • Acetylphenoxy group: A phenoxy ether linkage (OPhAc-\text{OPhAc}) with a para-acetyl substituent (COCH3-\text{COCH}_3).

  • Carboxylic acid functionality: Enhances polarity and potential for hydrogen bonding.

The canonical SMILES representation is CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O\text{CC(=O)C}_1\text{=CC=C(C=C}_1\text{)OCC}_2\text{=CC=C(O}_2\text{)C(=O)O}, and the InChIKey is LVRXELBJNRHQLM-UHFFFAOYSA-N\text{LVRXELBJNRHQLM-UHFFFAOYSA-N} .

Table 1: Molecular Data

PropertyValue
Molecular formulaC14H12O5\text{C}_{14}\text{H}_{12}\text{O}_5
Molecular weight260.24 g/mol
XLogP32.1 (estimated)
Hydrogen bond donors1 (COOH-\text{COOH})
Hydrogen bond acceptors5 (carbonyl, ether, carboxylic acid)

Synthetic Pathways and Modifications

Challenges in Synthesis

  • Steric hindrance: Bulky acetylphenoxy group complicates nucleophilic substitution.

  • Acid sensitivity: The furan ring and acetyl group may degrade under strongly acidic or basic conditions .

CompoundKey DifferencesApplications
5-Hydroxymethylfurfural (HMF)Lacks acetylphenoxy groupBiofuel precursor
2,5-Furandicarboxylic acid (FDCA)Diacid functionalityBiodegradable polymers
5-[(4-Methylphenoxy)methyl]-2-furoic acidMethyl vs. acetyl substituentSynthetic intermediate

Future Research Directions

  • Synthetic optimization: Development of one-pot methodologies to improve yield .

  • Biological screening: Antibacterial and anticancer assays to validate hypothesized activities.

  • Computational modeling: QSAR studies to predict reactivity and toxicity .

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